Sal de sodio DIPSO

Descripción general

Descripción

DIPSO sodium salt is a widely used laboratory chemical that is utilized in a variety of scientific research applications. It is a sodium salt of the organic compound diphenyl sulfoxide (DIPSO), which is a colorless liquid with a faint odor. DIPSO sodium salt is a highly polar organic compound with a wide range of solubility in both organic and aqueous solvents. It has a melting point of 44 °C and a boiling point of 141 °C. DIPSO sodium salt has a variety of applications in the laboratory and is a useful tool in the study of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Investigación en proteómica

La sal de sodio DIPSO se utiliza en investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para comprender muchos procesos biológicos, y la this compound se puede utilizar en varios procedimientos experimentales dentro de este campo.

Componente de amortiguador

La this compound se utiliza como componente de amortiguador en reactivos de laboratorio generales . Los amortiguadores son soluciones que resisten los cambios en el pH cuando se agregan pequeñas cantidades de un ácido o una base, lo que los convierte en esenciales en muchos experimentos biológicos y químicos.

Fabricación de ensayos de diagnóstico

La this compound se utiliza en la fabricación de ensayos de diagnóstico . Los ensayos de diagnóstico son pruebas que se realizan en un laboratorio para ayudar a diagnosticar alguna condición o enfermedad. Por ejemplo, la this compound podría utilizarse en la fabricación de ensayos para pruebas de diagnóstico médico o veterinario.

Regulación del pH

La this compound tiene un rango de pH útil de 7.0-8.2 , lo que la hace adecuada para experimentos que requieren un ambiente neutro a ligeramente alcalino. Se puede utilizar para regular el pH de una solución en una variedad de contextos de investigación.

Mecanismo De Acción

Target of Action

DIPSO sodium salt, also known as 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid, is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain the pH within a specific range, making it an essential component in various biological and biochemical research .

Mode of Action

As a buffer, DIPSO sodium salt works by absorbing excess hydrogen or hydroxide ions that could alter the pH of the solution . This action helps to stabilize the pH, preventing harmful changes to the biochemical environment that could affect the function of biological molecules.

Biochemical Pathways

Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH . This stability is crucial for many biochemical reactions, as enzymes that catalyze these reactions often have a narrow pH range in which they function optimally.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if it were ingested or injected. The compound’s ADME properties would likely depend on factors such as the route of administration and the presence of other substances.

Result of Action

The primary result of DIPSO sodium salt’s action is the maintenance of a stable pH in the solution it is added to . This stability can facilitate the proper functioning of biological molecules and biochemical reactions. For example, it has been reported that DIPSO can interfere with meiotic regulation in mouse oocytes .

Action Environment

The efficacy and stability of DIPSO sodium salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound’s buffering capacity is optimal within a pH range of 7.0 to 8.2 . Outside this range, its ability to absorb excess hydrogen or hydroxide ions and maintain pH stability may be diminished.

Safety and Hazards

According to the safety data sheet, DIPSO Sodium Salt is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of accidental release, it is recommended to avoid dust formation and breathing vapors, mist, or gas . It is also advised not to let the product enter drains .

Análisis Bioquímico

Biochemical Properties

DIPSO sodium salt plays a crucial role in maintaining the pH of biochemical reactions. It provides a stable environment for enzymes, proteins, and other biomolecules to function optimally . The nature of these interactions is primarily based on the buffering capacity of DIPSO sodium salt, which helps maintain the pH within a specific range, typically between 7.0 and 8.2 .

Cellular Effects

As a buffering agent, it is known to help maintain a stable pH environment, which is critical for cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of DIPSO sodium salt primarily involves its role as a buffering agent. It helps maintain the pH of the environment, which is crucial for the functioning of biomolecules. It does not directly bind to biomolecules or influence enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

As a buffering agent, it is expected to maintain its buffering capacity over time unless it is consumed in reactions or removed from the system .

Metabolic Pathways

As a buffering agent, it is not expected to participate directly in metabolic reactions but helps maintain a stable pH environment for these reactions to occur .

Transport and Distribution

As a soluble compound, it is expected to be distributed in the aqueous compartments of cells and tissues .

Subcellular Localization

As a soluble compound, it is expected to be present in the cytosol and other aqueous compartments within cells .

Propiedades

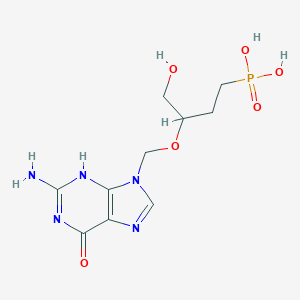

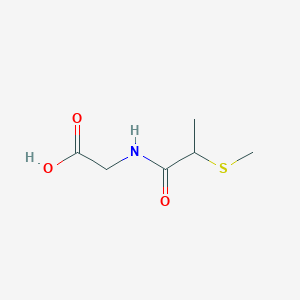

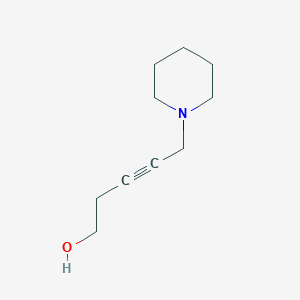

IUPAC Name |

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASJMJKAMKICKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635431 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102783-62-0 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)